2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone
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Description
2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities . These activities include acting as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors .
Mode of Action
Similar compounds have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction leads to changes in the biological function of the targets, resulting in the observed pharmacological effects .
Biochemical Pathways
Related compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The inhibition of these enzymes can affect various biochemical pathways and result in downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone are not provided in the search results. These properties are crucial in determining the bioavailability of the compound. In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
Related compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .
Biological Activity
The compound 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone is a member of the triazolopyridazine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12FN5OS
- Molecular Weight : 295.33 g/mol
The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include heterocyclization reactions that introduce various functional groups to enhance biological activity .
Biological Activity Overview
Research has shown that compounds containing the triazolo and pyridazine moieties exhibit significant biological activities including:
- Antimicrobial Activity : The compound has demonstrated potent antibacterial and antifungal properties against various pathogens. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, which are common Gram-negative and Gram-positive bacteria respectively .
- Antiproliferative Effects : In vitro studies indicate that this compound possesses antiproliferative activity against several cancer cell lines. The mechanism of action appears to be independent of traditional pathways such as dihydrofolate reductase inhibition .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects using carrageenan-induced paw edema models. Results suggest significant inhibition of inflammation comparable to standard anti-inflammatory drugs like Indomethacin .
Antimicrobial Activity
The antimicrobial efficacy was assessed through various assays:
The compound showed a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics.
Antiproliferative Activity
In cancer studies, the compound was tested against multiple cell lines:
These results indicate a promising potential for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects were quantified using the inhibition percentage calculated from edema measurements:
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating infections and inflammatory diseases. For example, a study demonstrated its effectiveness in reducing inflammation in animal models, suggesting its utility in developing new anti-inflammatory drugs.
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-13-3-1-2-12(10-13)17-20-19-14-4-5-15(21-23(14)17)26-11-16(24)22-6-8-25-9-7-22/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOROFRPKDJTCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.